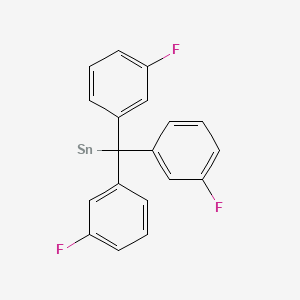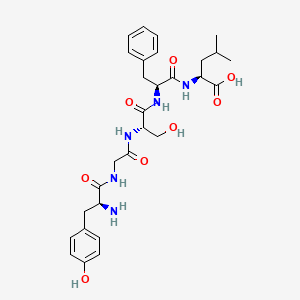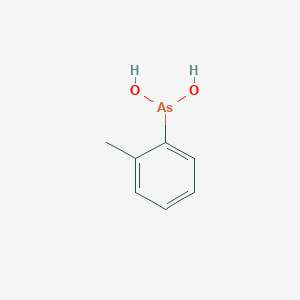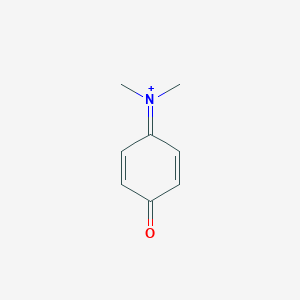
1-Fluorooctadec-9-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluorooctadec-9-ene: is an organic compound that belongs to the class of alkenes It is characterized by the presence of a fluorine atom attached to the first carbon of an 18-carbon chain with a double bond at the ninth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Fluorooctadec-9-ene can be synthesized through several methods. One common approach involves the fluorination of octadec-9-ene using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The choice of fluorinating agent and reaction conditions can be optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluorooctadec-9-ene can undergo various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or other oxygenated products.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon to yield 1-fluorooctadecane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of diols or ketones.
Reduction: Formation of 1-fluorooctadecane.
Substitution: Formation of azides or nitriles.
Aplicaciones Científicas De Investigación
1-Fluorooctadec-9-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules with fluorine-containing functional groups.
Biology: Investigated for its potential use in modifying biological molecules to study fluorine’s effects on biological activity.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated analogs of bioactive compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as increased hydrophobicity and chemical resistance.
Mecanismo De Acción
The mechanism by which 1-Fluorooctadec-9-ene exerts its effects depends on the specific application. In organic synthesis, the fluorine atom can influence the reactivity and stability of the compound, often enhancing its resistance to metabolic degradation in biological systems. The double bond allows for further functionalization, making it a versatile intermediate in various chemical reactions.
Comparación Con Compuestos Similares
1-Octadecene: A non-fluorinated analog with similar chain length but lacking the fluorine atom.
1-Bromoctadec-9-ene: A brominated analog with a bromine atom instead of fluorine.
1-Chlorooctadec-9-ene: A chlorinated analog with a chlorine atom instead of fluorine.
Uniqueness: 1-Fluorooctadec-9-ene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and bond strength. This makes it more resistant to metabolic degradation and can enhance the compound’s stability and reactivity in various applications.
Propiedades
Número CAS |
63064-30-2 |
|---|---|
Fórmula molecular |
C18H35F |
Peso molecular |
270.5 g/mol |
Nombre IUPAC |
1-fluorooctadec-9-ene |
InChI |
InChI=1S/C18H35F/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3 |
Clave InChI |
XOOXYSIWFZYHMH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Azaspiro[6.6]tridecan-7-ium chloride](/img/structure/B14503004.png)










![1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one](/img/structure/B14503073.png)


